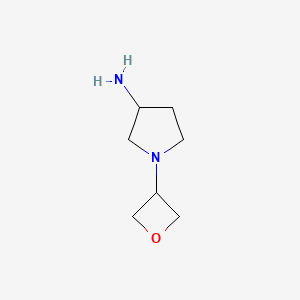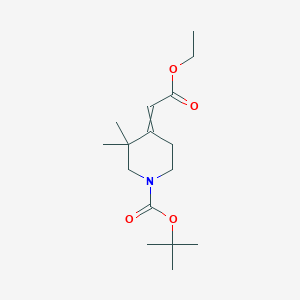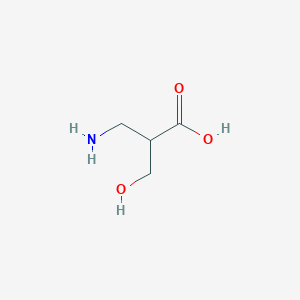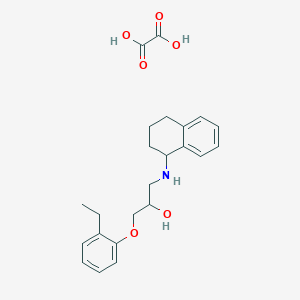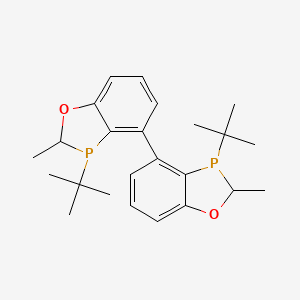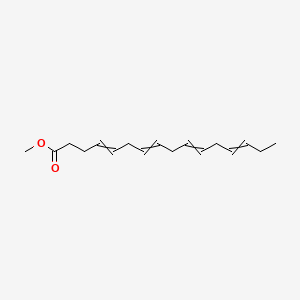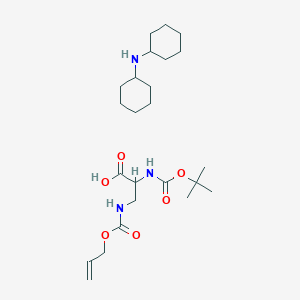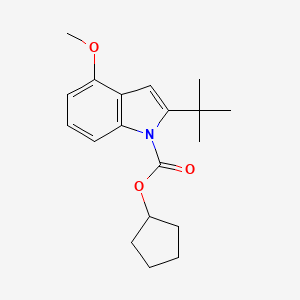
tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a tert-butyl ester group, a cyclopentenyl ring, and a methoxy group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to the N-Boc derivative. Subsequent reduction, protection, and introduction of the cyclopentenyl and methoxy groups lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole nitrogen and the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-indolecarboxylate: Another indole derivative with a tert-butyl ester group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A structurally related compound with different substituents.
Uniqueness
tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentenyl ring and methoxy group differentiates it from other indole derivatives, potentially leading to unique reactivity and biological activity.
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
cyclopentyl 2-tert-butyl-4-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-19(2,3)17-12-14-15(10-7-11-16(14)22-4)20(17)18(21)23-13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3 |
InChI Key |
BIYOZWJUYJPNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1C(=O)OC3CCCC3)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


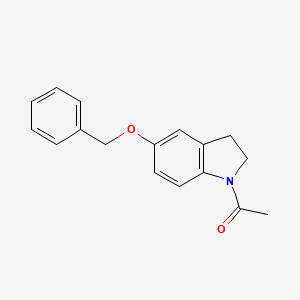
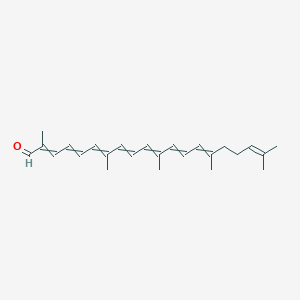
![2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)
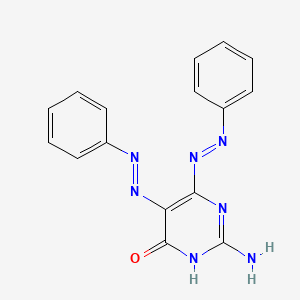
![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)
![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13383347.png)
